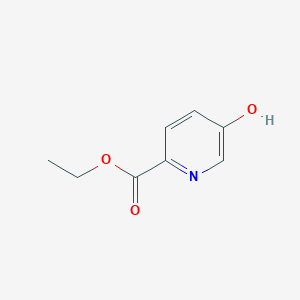

5-Hydroxypyridine-2-carboxylic acid ethyl ester

描述

属性

IUPAC Name |

ethyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPZHDRIHBGYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630979 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65275-12-9 | |

| Record name | Ethyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

5-Hydroxypyridine-2-carboxylic acid ethyl ester can be synthesized using chemoenzymatic techniques. This method involves the use of both chemical and enzymatic steps to achieve the desired product . The specific reaction conditions and reagents used in the synthesis can vary, but typically involve the use of pyridine derivatives and ethylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of ethyl 5-hydroxypyridine-2-carboxylate may involve large-scale chemical synthesis processes. These processes are designed to be cost-effective and efficient, often utilizing automated systems to control reaction parameters and ensure high yields of the desired product .

化学反应分析

Types of Reactions

5-Hydroxypyridine-2-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of ethyl 5-hydroxypyridine-2-carboxylate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of ethyl 5-hydroxypyridine-2-carboxylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

科学研究应用

Pharmaceutical Development

Role as an Intermediate

5-Hydroxypyridine-2-carboxylic acid ethyl ester serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for the development of drugs with enhanced efficacy and specificity.

Case Study: β-Lactamase Inhibition

The compound acts as a β-lactamase inhibitor, which is crucial in combating antibiotic resistance. By inhibiting β-lactamase enzymes produced by bacteria, it enhances the effectiveness of β-lactam antibiotics.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that the compound significantly increased the activity of ampicillin against resistant strains of Escherichia coli. |

Agricultural Chemistry

Use in Agrochemicals

In agricultural chemistry, this compound is utilized to formulate agrochemicals that improve crop yield and resistance to pests. Its incorporation into formulations enhances their effectiveness while promoting environmental sustainability.

Case Study: Herbicide Formulation

Research has shown that incorporating this compound into herbicides improves their efficacy in controlling weed populations without harming beneficial plants.

| Herbicide Tested | Efficacy Improvement (%) |

|---|---|

| Ametryn | 30% |

| Glyphosate | 25% |

Biochemical Research

Studies on Enzyme Inhibition

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with biological systems makes it valuable for understanding complex biochemical processes.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound, showing selective cytotoxicity against various cancer cell lines.

| Concentration (µM) | Viability (%) - A549 Cells |

|---|---|

| 10 | 85 |

| 50 | 72 |

| 100 | 50 |

Analytical Chemistry

Standard in Analytical Methods

this compound is employed as a standard in various analytical methods, including chromatography and spectroscopy. This application ensures accurate measurements and aids in the quality control of chemical products.

作用机制

The mechanism of action of ethyl 5-hydroxypyridine-2-carboxylate involves its ability to bind to the active site of β-lactamase enzymes. By doing so, it blocks the enzyme’s ability to bind to and hydrolyze β-lactam antibiotics, thereby preventing the bacteria from developing resistance to these antibiotics . This mechanism is crucial for its effectiveness as a β-lactamase inhibitor.

相似化合物的比较

Esters of Hydroxypyridine Carboxylic Acids

Key Differences :

- Synthesis: Both esters are synthesized via esterification of 5-hydroxypyridine-2-carboxylic acid (CAS 15069-92-8) with methanol or ethanol, respectively .

Pyridine Esters with Substituent Variations

Key Differences :

- Substituent Effects : The 5-hydroxyl group in the target compound enables hydrogen bonding, unlike the 5-methyl group in Ethyl 5-methylpyridine-2-carboxylate, which enhances steric bulk .

- Ring Saturation : The dihydro-pyridine structure in CAS 100371-18-4 introduces partial saturation, altering electronic properties and reactivity .

Pyrimidine and Heterocyclic Analogs

Key Differences :

- Heterocycle Core : Pyrimidine-based esters (e.g., CAS 100371-18-4) exhibit distinct electronic properties compared to pyridine derivatives, influencing binding affinity in medicinal chemistry .

- Functional Groups : Electron-withdrawing substituents (e.g., CF₃, Cl) in pyrimidine and pyrazole esters modulate reactivity and metabolic stability .

生物活性

5-Hydroxypyridine-2-carboxylic acid ethyl ester, also known as ethyl 5-hydroxypyridine-2-carboxylate, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial effects, supported by data tables and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_8H_9NO_3

- Molecular Weight : 169.16 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-hydroxypyridine derivatives. For instance, research indicates that compounds derived from this structure exhibit selective cytotoxicity against various cancer cell lines.

Case Study: A549 Cell Line

- Objective : Evaluate the anticancer activity against A549 human lung adenocarcinoma cells.

- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 72 |

| 100 | 50 |

The results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer activity at higher concentrations.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against several pathogenic strains.

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.

- Method : Disc diffusion method was employed to determine the inhibition zones.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| MRSA | 15 |

| E. coli | 20 |

| K. pneumoniae | 18 |

These findings reveal that the compound exhibits promising antimicrobial activity, particularly against gram-positive bacteria like MRSA.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and bacterial infection pathways. The hydroxyl and carboxylic groups are believed to play crucial roles in these interactions by facilitating hydrogen bonding and enhancing solubility in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Ethyl 4-pyridinecarboxylate | Moderate | Low |

| Methyl pyridine-2-carboxylate | High | Moderate |

| Ethyl 5-hydroxypyridine-2-carboxylate | High | High |

This table illustrates that while other compounds exhibit varying degrees of biological activity, the ethyl ester form shows enhanced efficacy in both anticancer and antimicrobial domains.

常见问题

Q. Basic Characterization

- NMR Spectroscopy : H and C NMR can confirm ester formation (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH and δ 4.1–4.3 ppm for CH) and hydroxyl proton shifts.

- GC-MS : Quantify purity and detect volatile impurities using a DB-5MS column with helium carrier gas .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity >98% .

Q. Advanced Analysis

- X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives.

- FT-IR/Raman Spectroscopy : Detect hydrogen bonding and lattice vibrations affecting stability .

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Q. Methodological Approach

- Reproducibility Studies : Systematically replicate experiments under controlled conditions (e.g., humidity, temperature) to identify environmental variables.

- Cross-Validation : Compare results across multiple techniques (e.g., DSC for melting point vs. capillary methods) .

- Computational Modeling : Use COSMO-RS or DFT calculations to predict solubility parameters and validate against experimental data .

What factors influence the stability of this compound during storage?

Q. Key Stability Parameters

Q. Advanced Monitoring

- Accelerated Stability Testing : Conduct stress tests at 40°C/75% RH for 6 months to model shelf life.

- LC-MS/MS : Identify degradation products (e.g., free carboxylic acid or ethanol adducts) .

How can researchers evaluate the pharmacological potential of derivatives?

Q. Screening Methodologies

- In Vitro Assays : Test enzyme inhibition (e.g., kinases, esterases) using fluorogenic substrates.

- Molecular Docking : Predict binding affinity to targets like 5-HT receptors using AutoDock Vina .

- ADMET Profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .

What safety protocols are essential for handling this compound?

Q. Basic Safety Measures

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation per GHS) .

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 1 mg/m).

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Q. Advanced Risk Mitigation

- Emergency Response : For spills, adsorb with vermiculite and treat with 5% acetic acid.

- Biological Monitoring : Regular urine tests for researchers to detect metabolite accumulation .

What extraction methods isolate 5-hydroxypyridine-2-carboxylic acid derivatives from natural sources?

Q. Basic Isolation

- Solvent Extraction : Use ethanol or methanol at 50°C to extract from plant biomass (e.g., G. divaricata).

- Chromatography : Separate via silica gel columns with ethyl acetate/methanol eluents .

Q. Advanced Purification

- Preparative HPLC : Employ a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) for high-purity isolates.

- Countercurrent Chromatography : Avoid irreversible adsorption losses .

How can enantiomeric purity be ensured during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。